Cas no 2090849-67-3 (2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol)

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a brominated trifluoromethyl-substituted pyrazole derivative with a hydroxyl-functionalized side chain. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity and structural features, including the electron-withdrawing trifluoromethyl group and the bromine substituent, which enhance its potential as a building block for further functionalization. The hydroxyl group provides a handle for derivatization, enabling the synthesis of more complex molecules. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, particularly in the development of bioactive compounds. The presence of both halogen and trifluoromethyl groups contributes to its utility in structure-activity relationship studies.
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol structure
2090849-67-3 structure
Product name:2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No:2090849-67-3
MF:C7H8BrF3N2O
MW:273.050431251526
CID:5057488

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
    • 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol
    • 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
    • Inchi: 1S/C7H8BrF3N2O/c1-4-5(8)6(7(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3
    • InChI Key: BKUHAYVBIXWDBR-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)(F)F)=NN(CCO)C=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B175776-100mg
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)ethan-1-ol
2090849-67-3
100mg
$ 95.00 2022-06-01
TRC
B175776-1g
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)ethan-1-ol
2090849-67-3
1g
$ 475.00 2022-06-01
TRC
B175776-500mg
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)ethan-1-ol
2090849-67-3
500mg
$ 320.00 2022-06-01
Life Chemicals
F2198-1547-0.5g
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
2090849-67-3 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F2198-1547-2.5g
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
2090849-67-3 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-1547-0.25g
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
2090849-67-3 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-1547-1g
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
2090849-67-3 95%+
1g
$335.0 2023-09-06
Life Chemicals
F2198-1547-5g
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
2090849-67-3 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F2198-1547-10g
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
2090849-67-3 95%+
10g
$1407.0 2023-09-06

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Related Literature

Additional information on 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

Introduction to 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2090849-67-3)

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, identified by its CAS number 2090849-67-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple substituents, including a 4-bromo group, a 5-methyl moiety, and a 3-(trifluoromethyl) group, contributes to its unique chemical properties and potential applications in drug discovery.

The pyrazole scaffold is particularly noteworthy due to its versatility in medicinal chemistry. Pyrazoles have been extensively studied for their role as pharmacophores in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The specific arrangement of substituents in 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol enhances its interaction with biological targets, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has seen a surge in the development of compounds with fluorine-containing groups. The 3-(trifluoromethyl) moiety is particularly valuable as it can improve metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates. This feature has made such compounds attractive for the design of next-generation therapeutics.

Moreover, the 4-bromo and 5-methyl substituents in this compound contribute to its structural complexity and potential for selective interactions with biological receptors. These groups can modulate electronic properties and steric hindrance, influencing the compound's efficacy and selectivity. Such modifications are critical in the development of drugs that aim to minimize side effects while maximizing therapeutic benefits.

Recent research has highlighted the importance of pyrazole derivatives in addressing unmet medical needs. For instance, studies have demonstrated that certain pyrazole-based compounds exhibit potent activity against resistant bacterial strains, making them valuable in the fight against antibiotic-resistant infections. The structural features of 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol align well with these findings, suggesting potential applications in antimicrobial drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to introduce the various substituents while maintaining high yields and purity. Techniques such as cross-coupling reactions, halogenation, and functional group transformations are essential in constructing the desired molecular framework.

In terms of biological evaluation, preliminary studies on 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol have shown promising results in vitro. The compound demonstrates interactions with key biological targets relevant to several diseases, including cancer and inflammatory disorders. These findings warrant further investigation into its mechanism of action and potential therapeutic applications.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for novel drug candidates like this one. Molecular modeling techniques can predict binding affinities and optimize lead structures before experimental validation. Such approaches are particularly useful in identifying compounds with optimal pharmacokinetic profiles.

The future prospects for 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol are vast. Ongoing research aims to explore its efficacy in animal models and human clinical trials. Collaborations between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yloleananethan-l) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its development underscores the importance of innovative approaches in addressing global health challenges and improving patient outcomes.

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